Cobalt;lanthanum;nickel

Catalog No.
S973615
CAS No.
130469-99-7
M.F
CoLaNi
M. Wt
256.532 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cobalt;lanthanum;nickel

CAS Number

130469-99-7

Product Name

Cobalt;lanthanum;nickel

IUPAC Name

cobalt;lanthanum;nickel

Molecular Formula

CoLaNi

Molecular Weight

256.532 g/mol

InChI

InChI=1S/Co.La.Ni

InChI Key

OPDRIGFSUGVDKR-UHFFFAOYSA-N

SMILES

[Co].[Ni].[La]

Canonical SMILES

[Co].[Ni].[La]

Cobalt, lanthanum, and nickel form a unique alloy known as the lanthanum-nickel-cobalt alloy, with the chemical formula La₂CoNi. This compound exhibits a molecular weight of approximately 432.46 g/mol and typically appears as a silver to gray powder. The alloy has a high melting point of around 1300 °C, making it suitable for various high-temperature applications .

The reversible absorption and desorption of hydrogen in LnNiCo alloys occur through a mechanism involving the filling of interstitial sites within the crystal lattice. The size and electronic configuration of these sites determine the strength with which hydrogen atoms are bound to the metal atoms. The specific mechanism involves weakening the H-H bond in hydrogen gas and allowing the individual hydrogen atoms to occupy the interstitial sites within the alloy structure.

While LnNiCo alloys are generally considered stable, some safety concerns exist:

  • Hydride Formation: During the absorption process, excessive hydrogen uptake can lead to the formation of brittle hydrides, which can cause the material to crack [].
  • Dust Hazard: LnNiCo alloys in powder form can be irritating to the lungs if inhaled.
  • Toxicity: Lanthanum, Nickel, and Cobalt are moderately toxic elements. Proper handling procedures are recommended to avoid dust exposure and skin contact [].

Hydrogen Storage

One of the most promising research areas for LnNiCo alloys is hydrogen storage. Hydrogen is a clean and efficient energy carrier, but its storage remains a challenge. LnNiCo alloys exhibit high capacity for hydrogen absorption, making them potential candidates for hydrogen storage materials []. Research focuses on optimizing the absorption capacity and kinetics of these alloys for practical applications in fuel cells and other hydrogen-based technologies [].

Here's why LnNiCo alloys are attractive for hydrogen storage:

  • High H storage capacity: They can absorb significant amounts of hydrogen relative to their weight [].
  • Reversibility: The absorbed hydrogen can be released back under specific conditions [].
  • Thermodynamics: The release of hydrogen often requires high temperatures, which is not ideal for all applications [].
  • Cycling stability: The capacity and kinetics of hydrogen absorption can degrade over repeated charging and discharging cycles [].

Solid Oxide Fuel Cells (SOFCs)

LnNiCo alloys are also being investigated as potential cathode materials for SOFCs. SOFCs are a type of fuel cell that operates at high temperatures and can efficiently convert chemical energy into electricity. Here's what makes LnNiCo alloys interesting for SOFCs:

  • High electrical conductivity: They exhibit good electrical conductivity, which is essential for efficient current flow in the cathode [].
  • Thermal stability: They can withstand the high operating temperatures of SOFCs [].

Research in this area focuses on improving the:

  • Electrochemical activity: Enhancing the rate of oxygen reduction reaction (ORR) at the cathode, which is crucial for SOFC performance [].
  • Compatibility with other SOFC components: Ensuring compatibility with the electrolyte and other cell materials to prevent degradation [].
, particularly in fuel cells and hydrogen production.
  • Hydrogen Storage: The alloy can absorb hydrogen gas, making it valuable for energy storage solutions.
  • Electronics: Its conductive properties make it suitable for use in electronic components and devices.
  • Battery Technology: It is explored for use in rechargeable batteries due to its electrochemical properties .
  • Research on the biological activity of cobalt, lanthanum, and nickel alloys is limited but suggests potential applications in biomedicine. Cobalt compounds are known to exhibit antimicrobial properties, while lanthanum has been studied for its role in bone health and as a phosphate binder in chronic kidney disease. Nickel is essential in trace amounts for certain biological processes but can be toxic at higher concentrations. The combined effects of these metals in alloy form warrant further investigation to understand their biological interactions fully .

    The synthesis of the lanthanum-nickel-cobalt alloy can be achieved through various methods:

    • Solid-State Reaction: This involves mixing the metal oxides or carbonates of lanthanum, nickel, and cobalt at high temperatures to form the alloy.
    • Hydrothermal Synthesis: A method that utilizes high-pressure and high-temperature water to facilitate the reaction between precursor materials.
    • Chemical Vapor Deposition: A technique that allows for the deposition of thin films of the alloy onto substrates by vaporizing the constituent metals .

    Interaction studies involving the lanthanum-nickel-cobalt alloy focus on its behavior under different environmental conditions and its interactions with other materials. For instance, studies have shown that this alloy can enhance the performance of electrodes in fuel cells by improving charge transfer rates. Additionally, its interactions with hydrogen have been extensively studied to optimize its storage capacity and release kinetics .

    Several compounds share similarities with the lanthanum-nickel-cobalt alloy. Here are some notable examples:

    Compound NameChemical FormulaUnique Features
    Lanthanum CobaltiteLaCoO₃Exhibits mixed ionic-electronic conductivity; used in solid oxide fuel cells.
    Nickel Cobalt Manganese OxideNiCoMnO₂Commonly used in lithium-ion battery cathodes; offers high capacity and stability.
    Cobalt Lithium Manganese OxideLiCoMnO₂Known for its application in lithium-ion batteries; provides excellent thermal stability.

    The uniqueness of the lanthanum-nickel-cobalt alloy lies in its specific composition that combines properties beneficial for catalysis and hydrogen storage while also being adaptable for electronic applications .

    X-Ray Diffraction Analysis of LaNi1-xCoxO3

    X-ray diffraction analysis serves as the primary technique for determining the crystal structure and phase purity of LaNi1-xCoxO3 perovskite materials [1] [2]. The diffraction patterns consistently reveal the formation of single-phase perovskite structures with rhombohedral symmetry (space group R-3c) across the entire composition range [1] [3]. The characteristic diffraction peaks appear at approximately 23°, 33°, 41°, 47°, 59°, and 69° (2θ values), corresponding to the (012), (110), (024), (122), (214), and (300) crystallographic planes respectively [1] [2].

    Systematic analysis of lattice parameters demonstrates a linear relationship with cobalt substitution following Vegard's law [1] [4]. The lattice parameter a decreases progressively from 5.458 Å for pure LaNiO3 to 5.441 Å for LaCoO3, while the c parameter exhibits similar contraction from 13.158 Å to 13.151 Å [1] [2]. This systematic variation confirms successful solid solution formation and homogeneous cobalt incorporation into the perovskite structure.

    Rietveld refinement analysis provides precise structural parameters including atomic positions, occupancy factors, and thermal displacement parameters [2] [4]. The refinement results indicate that cobalt preferentially occupies the octahedral B-sites, maintaining the characteristic perovskite structure with corner-sharing BO6 octahedra [1] [2]. Crystallite size analysis using the Scherrer equation reveals average crystallite sizes ranging from 15-25 nm, with slight decreases observed with increasing cobalt content [2] [4].

    Table 1: X-Ray Diffraction Analysis Parameters for LaNi1-xCoxO3 Series

    SampleCrystal StructureLattice Parameter a (Å)Lattice Parameter c (Å)Crystallite Size (nm)Secondary Phases
    LaNiO3Rhombohedral (R-3c)5.45813.15824None
    LaNi0.7Co0.3O3Rhombohedral (R-3c)5.44513.14522Trace La2O3
    LaNi0.5Co0.5O3Rhombohedral (R-3c)5.43213.13220Trace La2NiO4
    LaCoO3Rhombohedral (R-3c)5.44113.15118None

    Microscopic Investigation Techniques

    Scanning Electron Microscopy (SEM)

    Scanning electron microscopy provides detailed morphological information about LaNi1-xCoxO3 materials at the microscale [5] [6]. High-resolution field emission scanning electron microscopy reveals that the perovskite particles exhibit irregular agglomerated morphologies with sizes ranging from 25-80 nm [5] [6]. The particle size distribution shows a tendency toward smaller particles with increasing cobalt substitution, consistent with XRD crystallite size measurements.

    Surface morphology analysis demonstrates that the materials possess relatively smooth surfaces with occasional grain boundaries visible at higher magnifications [5] [6]. Energy dispersive X-ray spectroscopy mapping conducted in conjunction with SEM confirms homogeneous elemental distribution of lanthanum, nickel, and cobalt throughout the particle structure [6]. The atomic ratios determined from EDX analysis correlate well with the nominal stoichiometry, confirming successful synthesis of the desired compositions.

    Table 2: SEM Morphological Characteristics

    SampleParticle Size (nm)MorphologyGrain BoundaryResolution (nm)
    LaNiO345-80Irregular agglomeratesVisible5
    LaNi0.5Co0.5O335-65Spherical particlesWell-defined5
    LaCoO325-50Cubic-like particlesDistinct5

    Transmission Electron Microscopy (TEM)

    Transmission electron microscopy enables atomic-scale structural characterization of LaNi1-xCoxO3 perovskites [7] [8]. High-resolution TEM imaging reveals well-crystallized particles with clearly defined lattice fringes corresponding to the perovskite structure [7]. The measured d-spacings from selected area electron diffraction patterns match the values calculated from XRD analysis, confirming the rhombohedral perovskite structure.

    Atomic-resolution imaging demonstrates that the perovskite structure remains intact throughout the particles, with no evidence of structural defects or phase separation at the nanoscale [7] [8]. The corner-sharing octahedral arrangement characteristic of the perovskite structure is clearly visible in high-magnification images. Fast Fourier Transform analysis of HRTEM images confirms the single-phase nature of the materials and provides precise lattice parameter measurements [7].

    Electron energy loss spectroscopy conducted in scanning transmission electron microscopy mode provides information about the electronic structure and oxidation states of the constituent elements [7]. The analysis reveals that nickel and cobalt exist predominantly in the trivalent state within the perovskite structure, consistent with charge balance requirements [7] [8].

    Table 3: TEM Structural Analysis Results

    SampleParticle Size (nm)MorphologyGrain BoundaryResolution (nm)
    LaNiO340-75Crystalline particlesClear interfaces0.2
    LaNi0.5Co0.5O330-60Well-defined crystalsSharp boundaries0.2
    LaCoO320-45Faceted crystalsFaceted edges0.2

    Surface Area and Porosity Analysis

    Nitrogen adsorption-desorption isotherms at 77 K provide quantitative measurements of surface area and porosity characteristics [9] [10]. All LaNi1-xCoxO3 samples exhibit Type IV isotherms according to the International Union of Pure and Applied Chemistry classification, indicating the presence of mesoporous structures [10] [11]. The Brunauer-Emmett-Teller specific surface areas range from 2.8 to 8.2 m²/g, with pure LaNiO3 showing the highest surface area [12] [10].

    The Barrett-Joyner-Halenda pore size distribution analysis reveals that the materials contain predominantly mesopores with average diameters between 15-23 nm [10] [13]. Pore volume measurements indicate total pore volumes ranging from 0.016 to 0.032 cm³/g, with a general trend of decreasing porosity with increasing cobalt content [10] [13]. This reduction in surface area and porosity with cobalt substitution correlates with the observed decrease in particle size and increased structural compactness.

    Table 4: Surface Area and Porosity Characteristics

    SampleBET Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Size (nm)Pore Size DistributionIsotherm Type
    LaNiO38.20.03215.6MesoporousType IV
    LaNi0.8Co0.2O36.80.02816.4MesoporousType IV
    LaNi0.5Co0.5O35.40.02417.8MesoporousType IV
    LaNi0.3Co0.7O34.10.02019.5MesoporousType IV
    LaCoO32.80.01622.9MesoporousType IV

    X-Ray Photoelectron Spectroscopy (XPS)

    X-ray photoelectron spectroscopy provides detailed information about the surface chemical composition and electronic states of LaNi1-xCoxO3 materials [1] [14] [15]. The La 3d core level spectra exhibit characteristic doublet peaks at binding energies of 834.2-834.5 eV (La 3d5/2) and 850.8-851.1 eV (La 3d3/2), confirming the presence of trivalent lanthanum throughout the composition series [1] [15].

    The Ni 2p spectra display complex multiplet structures characteristic of nickel in the trivalent oxidation state [1] [14]. The main Ni 2p3/2 peak appears at 854.8-855.1 eV, accompanied by satellite peaks at approximately 861.2-861.5 eV higher binding energy [1] [14]. The intensity ratio of the main peak to satellite features provides information about the local electronic environment and coordination of nickel ions within the perovskite structure.

    Cobalt 2p spectra show the characteristic spin-orbit doublet with Co 2p3/2 peaks at 779.5-779.8 eV and Co 2p1/2 peaks at 794.8-795.1 eV [1] [14]. The absence of significant satellite features confirms that cobalt exists predominantly in the low-spin trivalent state within the perovskite structure [1] [14]. The binding energy positions and peak shapes are consistent with octahedral coordination of cobalt ions.

    Oxygen 1s spectra reveal multiple components corresponding to different oxygen environments [1] [15]. The main peak at 529.2-529.5 eV corresponds to lattice oxygen in the perovskite structure, while higher binding energy components at 531.5-532.0 eV are attributed to surface hydroxyl groups and adsorbed water molecules [1] [15].

    Table 5: XPS Binding Energy Data

    ElementSampleBinding Energy (eV)Chemical StatePeak Width (eV)Satellite Peak (eV)
    La 3d5/2LaNiO3834.2La³⁺2.1838.5
    La 3d5/2LaCoO3834.5La³⁺2.2838.8
    Ni 2p3/2LaNiO3854.8Ni³⁺3.4861.2
    Ni 2p3/2LaNi0.5Co0.5O3855.1Ni³⁺3.6861.5
    Co 2p3/2LaCoO3779.8Co³⁺2.8789.1
    Co 2p3/2LaNi0.5Co0.5O3779.5Co³⁺2.9788.8
    O 1sLaNiO3529.2O²⁻ (lattice)1.8-
    O 1sLaCoO3529.5O²⁻ (lattice)1.9-

    Temperature-Programmed Techniques

    Temperature-Programmed Reduction (TPR)

    Temperature-programmed reduction with hydrogen provides information about the reducibility and thermal stability of LaNi1-xCoxO3 perovskites [12] [16] [17]. The TPR profiles typically exhibit two distinct reduction peaks corresponding to different reduction processes [12] [17]. The first reduction peak occurs at lower temperatures (305-320°C) and is attributed to the reduction of surface or weakly bound transition metal species [17]. The second peak at higher temperatures (420-550°C) corresponds to the reduction of transition metals strongly incorporated within the perovskite lattice structure [12] [17].

    Cobalt substitution systematically shifts the reduction temperatures to lower values, indicating enhanced reducibility with increasing cobalt content [12] [17]. Pure LaNiO3 shows reduction peaks at 320°C and 450°C, while LaCoO3 exhibits peaks at 380°C and 550°C [12] [17]. The total hydrogen consumption increases progressively from 2.85 mmol/g for LaNiO3 to 3.25 mmol/g for LaCoO3, reflecting the higher reduction capacity of cobalt-containing compositions [17].

    Temperature-Programmed Oxidation (TPO)

    Temperature-programmed oxidation experiments reveal the reoxidation behavior and oxygen storage capacity of reduced LaNi1-xCoxO3 materials [16] [18]. Following reduction treatment, the samples are exposed to oxygen-containing atmospheres while monitoring temperature-dependent oxygen consumption [18]. The TPO profiles show single broad peaks at temperatures ranging from 280-320°C, indicating facile reoxidation of the reduced transition metal species [16] [18].

    The reoxidation temperatures follow the reverse trend compared to reduction, with cobalt-rich compositions requiring higher temperatures for complete reoxidation [18]. This behavior reflects the different thermodynamic stabilities of the oxidized phases and the kinetics of oxygen incorporation into the perovskite structure [18].

    Temperature-Programmed Desorption (TPD)

    Temperature-programmed desorption studies using various probe molecules provide insights into surface acidity, basicity, and adsorption properties [16] [19]. Carbon dioxide TPD reveals the presence of basic sites with desorption peaks at 180-220°C for weak to medium strength basic sites [17] [19]. The intensity and temperature of CO2 desorption peaks correlate with the cobalt content, indicating that cobalt substitution enhances the surface basicity of the materials [17] [19].

    Water TPD experiments show desorption peaks at 150-180°C corresponding to physisorbed and chemisorbed water molecules [19]. The desorption behavior provides information about surface hydroxyl groups and the hydrophilic nature of the perovskite surfaces [19]. Ammonia TPD studies reveal weak acidic sites with desorption occurring at relatively low temperatures, confirming the predominantly basic character of these materials [19].

    Table 6: Temperature-Programmed Analysis Results

    SampleTPR Peak 1 (°C)TPR Peak 2 (°C)H2 Consumption (mmol/g)TPO Peak (°C)TPD CO2 Peak (°C)TPD H2O Peak (°C)
    LaNiO33204502.85280180150
    LaNi0.7Co0.3O33154402.92285185155
    LaNi0.5Co0.5O33104303.01290190160
    LaNi0.3Co0.7O33054203.12295195165
    LaCoO33805503.25320220180

    Dates

    Last modified: 04-14-2024

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